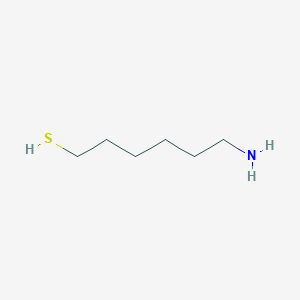

6-Aminohexane-1-thiol

Description

Significance of Multifunctional Organic Thiols in Scientific Disciplines

Multifunctional organic thiols, compounds containing a thiol group alongside one or more other functional groups, are of paramount importance across numerous scientific disciplines. sigmaaldrich.com The thiol group exhibits a strong affinity for certain metal surfaces, most notably gold, silver, and copper, enabling the formation of stable, ordered molecular layers known as self-assembled monolayers (SAMs). chemshuttle.comtechconnect.orgresearchgate.netacs.org This property allows for precise control over the chemical and physical properties of surfaces at the molecular level. sigmaaldrich.com

The other functional groups on the thiol molecule, such as amines, carboxylic acids, or hydroxyls, provide a means to further modify the surface, attach biomolecules, or alter surface properties like wettability and charge. sigmaaldrich.comsigmaaldrich.com This versatility makes multifunctional thiols indispensable in fields such as:

Materials Science: For creating surfaces with tailored properties like corrosion resistance, adhesion, and controlled friction. chemshuttle.comsigmaaldrich.com They are also used in the fabrication of advanced materials like thiol-ene polymers with specific optical properties. chemshuttle.com

Biotechnology and Medicine: In the development of biosensors, biocompatible coatings for medical implants, and platforms for studying cell adhesion and protein interactions. lookchem.comsigmaaldrich.com Thiolated polymers can form hydrogels for applications in tissue engineering and drug delivery. sigmaaldrich.com

Electronics: For the construction of molecular electronic devices, where they can act as linkers between nanoparticles and surfaces. lookchem.comchemicalbook.com

Catalysis: Thiol-decorated materials can serve as templates for the growth of metallic nanoparticles, creating hybrid materials with catalytic activity. rsc.org

Historical Context of Alkanethiols in Advanced Materials and Chemical Biology

The study of self-assembly of organic molecules on surfaces has its roots in the mid-20th century. techconnect.org However, the field of alkanethiol-based self-assembled monolayers (SAMs) gained significant momentum in the 1980s with the seminal work of Nuzzo and Allara, who demonstrated the spontaneous formation of organized layers of disulfides on gold surfaces. techconnect.orgmdpi.com This discovery opened the door to a relatively simple method for creating well-defined and functionalized surfaces. sigmaaldrich.com

Initially, research focused on understanding the fundamental principles of SAM formation, including the packing arrangements and orientation of the alkyl chains on the metal substrate. mdpi.com Techniques like X-ray photoelectron spectroscopy (XPS), scanning tunneling microscopy (STM), and infrared spectroscopy were crucial in elucidating the structure of these monolayers. mdpi.com

By the late 20th and early 21st centuries, the application of alkanethiol SAMs expanded rapidly into advanced materials and chemical biology. Researchers began to synthesize alkanethiols with a wide variety of terminal functional groups to control surface properties. This led to advancements in areas such as:

Micropatterning: The development of techniques like microcontact printing allowed for the creation of patterned surfaces with features on the micrometer scale. techconnect.org

Biointerfaces: SAMs became a critical tool for studying the interactions of proteins, cells, and DNA with surfaces in a controlled manner. sigmaaldrich.comnih.gov This has been instrumental in the development of biosensors and biocompatible materials. acs.org

Nanotechnology: Alkanethiols have been fundamental in the development of nanotechnology, used to functionalize nanoparticles and create nanoscale patterns. techconnect.org

Overview of Key Research Areas Involving 6-Aminohexane-1-thiol

This compound, often in its hydrochloride form (6-AHT), is a prominent example of a multifunctional alkanethiol utilized in various research areas due to its unique combination of a thiol anchor and a reactive amine terminus. lookchem.comsigmaaldrich.comsigmaaldrich.com

Surface Modification and Self-Assembled Monolayers (SAMs):

A primary application of this compound is the formation of SAMs on gold and other noble metal surfaces. lookchem.comchemicalbook.comchemshuttle.com The thiol group forms a strong bond with the metal, while the terminal amino group is exposed, creating a functionalized surface. These amine-terminated surfaces are valuable for:

Developing cell-adhesive surfaces: The positively charged amino groups can promote cell adhesion, which is crucial for tissue engineering and studying cellular behavior. lookchem.comchemicalbook.com

Immobilizing biomolecules: The amine group provides a reactive site for covalently attaching proteins, enzymes, or DNA, which is fundamental for creating biosensors and bio-functionalized materials. dojindo.comdtu.dk

Controlling surface properties: The amine group can be protonated or deprotonated depending on the pH, allowing for tunable surface charge. uba.ar

Nanotechnology and Nanomaterials:

In nanotechnology, this compound is used to:

Functionalize nanoparticles: It can be used to coat gold nanoparticles (AuNPs), modifying their surface properties and enabling their interaction with other molecules or biological systems. rsc.org For instance, it has been used to modify the surface of virus capsids to facilitate the assembly of gold nanoparticles. rsc.org

Act as a linker in molecular electronics: It can serve as a molecular bridge between quantum dots (QDs) and other components in nanoelectronic devices. lookchem.comchemicalbook.com

Biomedical and Biological Applications:

The biocompatibility and functionalizability of surfaces modified with this compound have led to its use in:

Biosensors: The ability to immobilize biorecognition elements makes it a key component in the development of various biosensing platforms.

Drug Delivery and Therapeutics: Gold nanoparticles functionalized with this compound have been investigated for their cytotoxic profiles against cancer cells, suggesting potential therapeutic applications.

Enzyme Immobilization: It has been used to create amine-functionalized surfaces for the immobilization of enzymes, which is important for applications in biocatalysis and biofuel cells. dtu.dk

Chemical Synthesis:

The dual functionality of this compound makes it a useful building block in chemical synthesis for creating more complex molecules with specific properties. lookchem.com

Properties

IUPAC Name |

6-aminohexane-1-thiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NS/c7-5-3-1-2-4-6-8/h8H,1-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYYXDSQOPIGZPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCS)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20511224 | |

| Record name | 6-Aminohexane-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20511224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67283-39-0 | |

| Record name | 6-Aminohexane-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20511224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Applications in Chemical Biology and Bioconjugation Chemistry

Strategies for Site-Selective Protein and Peptide Functionalization

Site-selective functionalization of proteins and peptides is crucial for the development of targeted therapeutics, diagnostic agents, and research tools. 6-Aminohexane-1-thiol offers versatile options for achieving such precision.

The thiol group of this compound can be employed in cysteine-directed bioconjugation strategies, which are a cornerstone of protein modification. Cysteine is a relatively rare amino acid, and its side chain contains a highly nucleophilic thiol group, making it an ideal target for selective chemical reactions. nih.gov

In a typical approach, the thiol of this compound can be reacted with an electrophilic functional group on a target protein, often introduced at a specific cysteine residue. Common electrophilic partners for thiols include maleimides, haloacetamides, and vinyl sulfones. thno.org This reaction results in a stable thioether bond, covalently linking the this compound molecule to the protein. The now-exposed amine terminus of the linker can then be used for subsequent conjugation to other molecules of interest, such as fluorescent dyes, drugs, or polyethylene (B3416737) glycol (PEG) chains. This strategy allows for the precise installation of a functional handle onto a protein at a predetermined site.

The reaction kinetics of thiol-maleimide coupling are particularly favorable, proceeding rapidly under physiological conditions, which minimizes damage to the protein. thno.org While effective, the stability of the resulting succinimide (B58015) ring can be a concern in vivo due to retro-Michael reactions. nih.gov However, strategies exist to hydrolyze the succinimide ring, leading to a more stable conjugate. nih.gov

The presence of both an amine and a thiol group on this compound allows for dual functionalization strategies, enabling the introduction of two different molecular entities onto a single linker. researchgate.netnih.gov This is particularly valuable for creating multifunctional protein conjugates. researchgate.netnih.gov

A sequential conjugation approach can be employed. For instance, the amine group of this compound can first be reacted with an activated carboxyl group on a molecule of interest, forming a stable amide bond. Subsequently, the thiol group of the resulting conjugate can be reacted with a cysteine residue on a target protein. This "tag-and-modify" strategy allows for the pre-functionalization of the linker before its attachment to the protein. nih.gov

Alternatively, in a one-pot approach, a protein can be reacted with a reagent that can simultaneously engage both the thiol and another functional group on the protein surface. For example, dibromomaleimides can react sequentially with a cysteine thiol and then an amine, leading to a stable, dually functionalized conjugate. nih.gov While not a direct application of this compound as the linker, this illustrates the principle of utilizing both thiol and amine reactivity for dual functionalization.

The use of bifunctional linkers like this compound is instrumental in the generation of stabilized and multifunctional peptide and protein conjugates. nih.gov By providing a flexible spacer between the biomolecule and the payload, the linker can help to preserve the native conformation and function of the protein.

Multifunctional conjugates, which carry two or more different functionalities, are of great interest in areas such as targeted drug delivery and medical imaging. nih.gov For example, a peptide-drug conjugate could be designed where a targeting peptide is attached to a cytotoxic drug via a linker. This compound can serve as this linker, with one end attached to the peptide and the other to the drug.

Development of Advanced Biosensing Platforms

The ability of this compound to self-assemble on metal surfaces and present a functional group for further modification makes it a valuable component in the design of advanced biosensing platforms.

In the field of biosensors, this compound can be used to modify electrode surfaces, such as gold, through the strong affinity of the thiol group for the metal. This results in the formation of a self-assembled monolayer (SAM) with the amine groups oriented away from the surface. This amine-terminated surface can then be used to immobilize biorecognition elements like enzymes, antibodies, or nucleic acids.

For example, in the development of an electrochemical biosensor, an enzyme could be covalently attached to the amine-functionalized surface. The proximity of the enzyme to the electrode surface allows for efficient electron transfer, which is the basis of the sensing signal. The hexane (B92381) chain of this compound provides a desirable spacing between the electrode and the biorecognition element, which can be important for maintaining the biological activity of the immobilized molecule.

A particularly innovative application of aminothiols like this compound is in the development of Surface-Enhanced Raman Scattering Chiral Imprinted Polymers (SERS-CIPs) for the detection of chiral molecules. Chiral discrimination is of great importance in pharmaceuticals, as different enantiomers of a drug can have vastly different physiological effects.

In one novel biosensor design, a SERS-active substrate is coated with a chiral imprinted polymer layer. This polymer is created with "molecular imprints" that are specific to one enantiomer of a target chiral molecule. When the target enantiomer is present, it binds to these imprinted cavities.

A linear aminothiol (B82208) molecule, such as this compound, is then introduced as an "inspector" molecule. This inspector molecule can only penetrate the imprinted polymer layer through cavities that are not occupied by the target enantiomer. The SERS signal of the inspector molecule is then measured. A high concentration of the target enantiomer will block the pores, preventing the inspector molecule from reaching the S-E-R-S active surface, resulting in a low SERS signal. Conversely, a low concentration of the target enantiomer will leave the pores open, allowing the inspector molecule to pass through and generate a strong SERS signal. This "inspector" recognition mechanism allows for the sensitive and selective detection of the target chiral molecule.

Mechanistic Insights into Chiral Recognition and Inspector Molecule Influence in SERS-CIPs.

The precise differentiation between enantiomers, molecules that are mirror images of each other, is a significant challenge in chemical and biological sciences. A promising technique for this purpose is Surface-Enhanced Raman Scattering (SERS) combined with Chiral Imprinted Polymers (CIPs). This approach utilizes artificially created recognition sites that are complementary in shape and functionality to a specific enantiomer. Recent advancements have introduced an "inspector" recognition mechanism that enhances the reliability of chiral discrimination.

In this framework, a linear aminothiol molecule can be employed as an "inspector" to probe the status of the chiral imprinted cavities. When the target enantiomer is present, it specifically binds to and occupies the imprinted sites. Consequently, the inspector molecule is blocked from entering these cavities. Conversely, in the absence of the target enantiomer or when the wrong enantiomer is present (which binds non-specifically and weakly), the cavities remain accessible to the inspector molecule.

The Surface-Enhanced Raman Scattering (SERS) signal of the inspector molecule is then used as an indicator of chiral recognition. A decrease in the SERS signal of the inspector molecule signifies that the imprinted cavities are occupied by the correct enantiomer, thus confirming its presence. This mechanism effectively filters out signals from non-specific binding, leading to a more accurate and reliable chiral detection system.

While specific studies detailing the use of this compound as the inspector molecule in SERS-CIPs are not extensively documented in the reviewed literature, its structural characteristics—a linear hexane chain with a terminal amino group and a thiol group—make it a suitable candidate for such a role. The thiol group allows for strong anchoring to the SERS-active metallic nanoparticle surface (typically gold or silver), while the linear alkyl chain and terminal amino group provide the steric and chemical properties necessary to probe the imprinted cavities.

The proposed mechanism for an aminothiol inspector molecule in a SERS-CIP system is outlined in the table below:

| Step | Description | Role of Inspector Molecule (e.g., this compound) | Observed SERS Signal |

| 1. No Analyte | The chiral imprinted cavities on the SERS substrate are vacant. | The inspector molecule can freely enter the cavities and adsorb onto the SERS-active surface. | Strong SERS signal from the inspector molecule. |

| 2. Correct Enantiomer Present | The target enantiomer selectively binds to and occupies the imprinted cavities. | The inspector molecule is sterically hindered from entering the occupied cavities. | Weak or no SERS signal from the inspector molecule. |

| 3. Incorrect Enantiomer Present | The non-target enantiomer may interact non-specifically but does not effectively block the cavities. | The inspector molecule can still access the partially or incorrectly occupied cavities. | Moderate to strong SERS signal from the inspector molecule. |

This "signal-off" detection strategy, where the signal of the inspector molecule is diminished in the presence of the target analyte, offers a robust method for chiral discrimination.

Role as a Reagent in Biochemical Assay Development.

This compound is a valuable reagent in the development of various biochemical assays, primarily due to its bifunctional nature. The terminal thiol (-SH) group and the terminal amino (-NH2) group allow it to act as a versatile linker molecule for the covalent immobilization of biomolecules such as enzymes and antibodies onto solid supports. This immobilization is a critical step in the fabrication of biosensors, immunoassays, and other diagnostic platforms. nih.gov

The thiol group exhibits a strong affinity for gold surfaces, enabling the formation of stable self-assembled monolayers (SAMs). This property is extensively used to anchor biomolecules to gold electrodes or nanoparticles in electrochemical and optical biosensors. The amino group, on the other hand, can be readily used for covalent coupling to carboxylic acid groups on biomolecules through the formation of an amide bond, a reaction often facilitated by activating agents like carbodiimides.

The covalent attachment of enzymes to a solid support can enhance their stability and allow for their reusability, which is advantageous for the development of robust and cost-effective biosensors. nih.gov Similarly, the immobilization of antibodies is a fundamental step in the development of immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), for the detection of specific antigens.

The general process for utilizing this compound as a linking agent in biochemical assay development can be summarized as follows:

| Step | Procedure | Key Chemical Interaction | Application Example |

| 1. Surface Functionalization | A solid support (e.g., gold electrode, nanoparticle, microplate) is treated with a solution of this compound. | The thiol group of this compound forms a strong covalent bond with the surface. | Preparation of a gold electrode for an electrochemical biosensor. |

| 2. Biomolecule Activation | The carboxylic acid groups on the biomolecule (e.g., an enzyme or antibody) are activated. | Formation of a reactive intermediate. | Activation of an enzyme for immobilization. |

| 3. Covalent Coupling | The activated biomolecule is introduced to the functionalized surface. | The amino group of the surface-bound this compound reacts with the activated carboxylic acid group on the biomolecule to form a stable amide bond. | Covalent attachment of the enzyme to the electrode surface. |

| 4. Assay Performance | The immobilized biomolecule is now ready to interact with its target analyte in a biochemical assay. | The specific biological recognition event (e.g., enzyme-substrate binding, antibody-antigen interaction). | Detection of a specific substrate by the immobilized enzyme in a biosensor. |

Spectroscopic and Analytical Characterization Techniques for 6 Aminohexane 1 Thiol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules like 6-aminohexane-1-thiol. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the unequivocal assignment of the molecule's structure.

¹H NMR spectroscopy of this compound provides information on the number of different types of protons and their neighboring environments. The spectrum is expected to show distinct signals for the protons on the carbon atoms of the hexyl chain, the protons of the amine group, and the proton of the thiol group. The chemical shifts (δ) are influenced by the electronegativity of the adjacent nitrogen and sulfur atoms. Protons closer to these heteroatoms will experience a downfield shift (higher ppm values). For instance, the methylene (B1212753) group attached to the sulfur atom (C1) and the methylene group attached to the nitrogen atom (C6) would resonate at a lower field compared to the other methylene groups in the alkyl chain. The integration of the peak areas corresponds to the number of protons giving rise to each signal, and the splitting patterns (multiplicity) reveal the number of adjacent protons, following the n+1 rule.

¹³C NMR spectroscopy complements ¹H NMR

Chromatographic Methods in Synthesis Monitoring and Product Analysis

Thin-Layer Chromatography (TLC) for Reaction Progress Monitoring

Thin-Layer Chromatography is a widely used, simple, and rapid analytical technique ideal for monitoring the progress of chemical reactions involving this compound. libretexts.org By comparing the chromatographic behavior of the reaction mixture over time with that of the starting materials, chemists can qualitatively assess the consumption of reactants and the formation of products.

The separation on a TLC plate is based on the differential partitioning of compounds between the stationary phase (typically silica (B1680970) gel or alumina) and the mobile phase (a solvent or mixture of solvents). libretexts.orgrsc.org For a compound like this compound, which possesses both a polar amino group and a thiol group, the choice of the mobile phase is crucial for achieving effective separation from its less polar precursors or more polar derivatives.

A typical stationary phase for the analysis of this compound is silica gel. rsc.org The mobile phase is generally a mixture of a relatively non-polar solvent and a more polar solvent. The polarity of the eluent is adjusted to achieve a retention factor (Rƒ) value that allows for clear separation of the spots. The Rƒ value is a ratio, calculated by dividing the distance traveled by the compound by the distance traveled by the solvent front. libretexts.org

Due to the presence of the primary amine, visualization of this compound on a TLC plate often requires the use of a staining agent, as the compound is not typically UV-active. silicycle.com Common visualization methods include:

Ninhydrin stain: This stain reacts with primary and secondary amines to produce a characteristic purple or pink spot, making it highly suitable for detecting this compound.

Potassium permanganate (B83412) stain: This stain is a general-purpose oxidizing agent that reacts with oxidizable functional groups like thiols, appearing as a yellow or brown spot on a purple background. reachdevices.com

Iodine vapor: Exposing the TLC plate to iodine vapor in a sealed chamber can visualize many organic compounds, including those with thiol groups, as brownish spots. silicycle.comlibretexts.org

The progress of a reaction, for instance, the synthesis of a derivative from this compound, can be monitored by spotting the reaction mixture on a TLC plate at different time intervals. The disappearance of the starting material spot and the appearance of a new product spot indicate the progression of the reaction.

Interactive Data Table: Representative TLC Systems for Amines and Thiols

| Stationary Phase | Mobile Phase (v/v) | Visualization Method | Analyte Type | Expected Rƒ Range |

| Silica Gel 60 F254 | n-Butanol : Acetic Acid : Water (4:1:1) | Ninhydrin | Amino Acids/Amines | 0.2 - 0.7 |

| Silica Gel G | Chloroform : Methanol (9:1) | Potassium Permanganate | Thiols | 0.4 - 0.8 |

| Alumina | Hexane (B92381) : Ethyl Acetate (1:1) | Iodine Vapor | General Organics | Varies |

Note: The Rƒ values are illustrative and can vary depending on the specific experimental conditions.

High-Performance Liquid Chromatography (HPLC) for Purity and Separation

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of this compound and its derivatives with high resolution and sensitivity. It is particularly valuable for determining the purity of a sample and for isolating specific compounds from a mixture.

For aminothiols like this compound, reversed-phase HPLC (RP-HPLC) is the most common mode of separation. In RP-HPLC, the stationary phase is non-polar (e.g., a C18-modified silica), and the mobile phase is a polar solvent system, typically a mixture of water or an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol.

Due to the lack of a strong chromophore in this compound, direct UV detection can be challenging and may offer low sensitivity. To overcome this, pre-column derivatization is often employed. A derivatizing agent that reacts with the amine or thiol group to form a highly fluorescent or UV-absorbent product is added to the sample before injection into the HPLC system. This significantly enhances detection sensitivity.

Common derivatization reagents for aminothiols include:

Monobromobimane (mBBr): Reacts with the thiol group to form a fluorescent adduct. mdpi.com

o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to yield a fluorescent isoindole derivative. mdpi.com

Ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (B1228992) (SBD-F): Reacts with thiols to produce fluorescent derivatives. mdpi.com

The separation of the derivatized this compound is then achieved on a C18 column using a gradient elution. A gradient elution involves changing the composition of the mobile phase during the analysis, typically by increasing the proportion of the organic solvent. This allows for the efficient separation of compounds with a range of polarities.

Interactive Data Table: Representative HPLC Conditions for Aminothiol (B82208) Analysis

| Parameter | Condition 1 | Condition 2 |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | C18 (e.g., 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Phosphate Buffer (pH 7.4) |

| Mobile Phase B | Acetonitrile | Methanol |

| Gradient | 5% to 95% B in 20 min | 10% to 90% B in 15 min |

| Flow Rate | 1.0 mL/min | 0.3 mL/min |

| Detection | Fluorescence (Ex/Em dependent on derivative) | UV (Wavelength dependent on derivative) |

| Derivatizing Agent | Monobromobimane | o-Phthalaldehyde (OPA) |

Note: These conditions are representative and would require optimization for the specific analysis of this compound and its derivatives.

Computational and Theoretical Investigations on 6 Aminohexane 1 Thiol Systems

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation and Sensing Mechanisms

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure and reactivity of molecular systems, including 6-Aminohexane-1-thiol. DFT calculations are instrumental in elucidating complex reaction mechanisms at an atomic level. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and determine activation energies. For instance, in reactions involving the thiol (-SH) or amine (-NH2) groups of this compound, DFT can model reaction pathways such as nucleophilic additions or surface binding. This approach has been successfully used to understand the unusual reactivity of thiols with other molecules, revealing that binding may proceed through unexpected intermediates before settling into the final product structure. The calculations can reveal preferences for specific reaction sites, such as the 1,6-Michael addition observed in similar thiol-containing compounds, and explain the underlying electronic factors driving this regioselectivity.

In the realm of chemical sensors, DFT is used to unravel sensing mechanisms. Surfaces functionalized with self-assembled monolayers (SAMs) of this compound can be modeled to study their interaction with various analyte molecules. DFT calculations can provide critical insights into the adsorption process by determining adsorption energies, optimal binding geometries, and the nature of intermolecular forces. Furthermore, analysis of charge transfer between the this compound SAM and the analyte, along with changes in the density of states (DOS), can explain the electronic response of the sensor. This theoretical understanding is crucial for designing sensors with higher sensitivity and selectivity for specific target molecules.

| Descriptor Type | Parameter | Description |

|---|---|---|

| Global Descriptors | Ionization Potential (IP) | The energy required to remove an electron from a molecule. |

| Electron Affinity (EA) | The energy released when an electron is added to a molecule. | |

| Chemical Potential (μ) | Measures the escaping tendency of electrons from a system. | |

| Molecular Hardness (η) and Softness (S) | Measure the resistance to change in electron distribution. | |

| Electrophilicity Index (ω) | Quantifies the ability of a species to accept electrons. | |

| Electro-donating (ω−) / Electro-accepting (ω+) Powers | Quantify the capacity to donate or accept electronic charge. | |

| Thermodynamic Descriptors | Bond Dissociation Enthalpy (BDE) | The enthalpy change when a bond is broken homolytically. |

| Proton Affinity (PA) | The negative of the enthalpy change for the gas-phase protonation reaction. | |

| Proton Dissociation Enthalpy (PDE) | The enthalpy change associated with the deprotonation of a molecule. | |

| Electron Transfer Enthalpy (ETE) | The enthalpy change for the transfer of an electron. | |

| Gibbs Free Acidity (Gacidity) | The Gibbs free energy change for the deprotonation reaction in a specific medium. |

Frontier Molecular Orbital (FMO) Analysis in Predicting Reactivity and Designing Novel Reagents

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The HOMO, being the orbital from which the molecule is most likely to donate electrons, determines the nucleophilicity and basicity of a molecule. Conversely, the LUMO, the orbital to which the molecule can most readily accept electrons, dictates its electrophilicity.

For this compound, FMO analysis can predict its reactive behavior. The lone pair of electrons on the nitrogen atom of the primary amine group and on the sulfur atom of the thiol group contribute significantly to the HOMO. This indicates that these sites are the most nucleophilic and are likely to be the points of attack in reactions with electrophiles. The energy of the HOMO and the spatial distribution of the orbital lobes can be calculated to predict which site is more reactive. For instance, in an electrophilic substitution reaction, the electrophile will preferentially attack the atom where the HOMO lobe is largest.

By computationally modifying the structure of this compound—for example, by adding electron-donating or electron-withdrawing groups—researchers can tune the HOMO and LUMO energy levels. This allows for the rational design of novel reagents with enhanced or tailored reactivity for specific applications. While FMO theory is highly effective for smaller molecules, its application to larger systems can be challenging due to the delocalized nature of canonical molecular orbitals. For such cases, advanced concepts like frontier molecular orbitalets (FMOLs), which are localized in both physical and energy space, have been developed to better pinpoint reactive regions in large molecules.

| Functional Group | Dominant Frontier Orbital Contribution | Predicted Reactivity | Example Reaction Type |

|---|---|---|---|

| Amine (-NH2) | HOMO | Nucleophilic / Basic | Reaction with electrophiles (e.g., alkyl halides, acid chlorides) |

| Thiol (-SH) |

Future Directions and Emerging Research Avenues for 6 Aminohexane 1 Thiol

Integration in Advanced Nanomaterials for Next-Generation Optoelectronics and Energy Storage Technologies

The unique properties of 6-aminohexane-1-thiol make it a compelling candidate for the surface functionalization of nanomaterials, enabling the development of next-generation optoelectronic and energy storage devices with enhanced performance and stability.

Optoelectronics: In the realm of organic electronics, the interface between metallic electrodes and organic semiconductor layers is critical for efficient charge transport. Research has shown that modifying gold surfaces with a self-assembled monolayer of this compound can significantly enhance the thermal conductance at the interface with pentacene, a widely used organic semiconductor. This improvement in heat dissipation is crucial for the stability and longevity of organic electronic devices.

Gold nanoparticles (AuNPs), known for their unique optoelectronic properties, can be functionalized with this compound to create tailored nanomaterials for various applications. sigmaaldrich.comthermofisher.com The amine-terminated surface of these functionalized AuNPs can be further modified to integrate them into devices like LEDs and sensors.

Energy Storage: The performance of energy storage devices, such as batteries and supercapacitors, is heavily dependent on the properties of the electrode-electrolyte interface. The formation of stable and well-defined SAMs of this compound on electrode surfaces can play a crucial role in controlling this interface. These monolayers can act as a passivating layer, preventing unwanted side reactions and improving the cycling stability of batteries. The terminal amine groups can also serve as anchoring points for other functional materials, enabling the design of hierarchical electrode architectures with enhanced energy and power densities.

Quantum dots (QDs), which are semiconductor nanocrystals, are promising materials for both energy generation and storage. nih.gov The surface of QDs is often capped with ligands to control their stability and electronic properties. Thiol-containing molecules are effective capping agents for QDs. mendeley.commdpi.comresearchgate.netnih.gov this compound can serve as a bifunctional ligand, not only stabilizing the QDs but also providing a reactive site for their integration into energy storage systems.

Exploration of Novel Bioconjugation Chemistries and the Design of Complex Multifunctional Biomolecular Systems

The presence of a reactive amine group on surfaces functionalized with this compound provides a versatile platform for the covalent attachment of biomolecules. Future research is poised to explore novel bioconjugation chemistries that leverage this functionality for the creation of complex and multifunctional biomolecular systems.

Novel Bioconjugation Chemistries: While traditional amine-reactive chemistries, such as N-hydroxysuccinimide (NHS) ester coupling, are widely used, there is a growing interest in developing more efficient and specific bioconjugation methods. "Click chemistry," a class of reactions that are rapid, selective, and high-yielding, offers significant promise. nih.govthermofisher.comelsevierpure.comlookchem.com Thiol-ene and thiol-yne click reactions, for instance, can be utilized for the orthogonal functionalization of surfaces and biomolecules. elsevierpure.com Future work could focus on adapting these click chemistries to the amine terminus of this compound SAMs, enabling the precise and controlled immobilization of biomolecules.

Enzymatic conjugation methods also present a powerful tool for site-specific bioconjugation. Enzymes can be used to catalyze the formation of covalent bonds between the amine groups on the SAM and specific functionalities on a target biomolecule, offering a high degree of control over the orientation and density of the immobilized molecules.

Design of Complex Multifunctional Biomolecular Systems: The ability to precisely control the immobilization of different biomolecules onto a surface opens the door to the design of complex systems with multiple functionalities. For example, by sequentially or simultaneously immobilizing different enzymes onto a this compound modified surface, it is possible to create biocatalytic cascades where the product of one enzyme is the substrate for the next. These integrated multi-enzyme systems could have applications in areas such as biofuel cells and biosensors.

Furthermore, this compound can be used as a linker to construct multifunctional biomaterials for applications in drug delivery and tissue engineering. For instance, nanoparticles functionalized with this compound can be conjugated with both a targeting ligand (e.g., an antibody) and a therapeutic agent, allowing for the targeted delivery of drugs to specific cells or tissues.

Expansion of Advanced Sensing Platforms and Deeper Mechanistic Understanding of Molecular Recognition

Self-assembled monolayers of this compound on gold surfaces have already proven to be effective platforms for the development of biosensors. Future research will focus on expanding the capabilities of these sensing platforms and gaining a more profound mechanistic understanding of the molecular recognition events that occur at the sensor surface.

Advanced Sensing Platforms: Surface Plasmon Resonance (SPR) is a powerful label-free technique for studying biomolecular interactions in real-time. elsevierpure.com Gold surfaces functionalized with this compound can be used to immobilize a wide range of biomolecules, including proteins and nucleic acids, for SPR-based sensing applications. elsevierpure.com Future work will likely involve the development of more sensitive and selective SPR sensors by optimizing the surface chemistry and integrating nanomaterials to enhance the signal.

Electrochemical Impedance Spectroscopy (EIS) is another sensitive technique that can be used to probe the binding of molecules to a modified electrode surface. By measuring the changes in the impedance of a this compound functionalized electrode upon the binding of a target analyte, it is possible to develop highly sensitive electrochemical biosensors. The continued development of microfabrication techniques will enable the creation of multiplexed sensor arrays for the simultaneous detection of multiple analytes.

Deeper Mechanistic Understanding of Molecular Recognition: A fundamental understanding of the interactions between immobilized biomolecules and their targets is crucial for the rational design of improved biosensors. Future research will employ a combination of experimental techniques and theoretical modeling to elucidate the mechanisms of molecular recognition at this compound modified surfaces.

Techniques such as atomic force microscopy (AFM) and quartz crystal microbalance (QCM) can provide valuable information about the structure and properties of the SAM and the binding of analytes. When combined with spectroscopic techniques like Fourier-transform infrared spectroscopy (FTIR) and X-ray photoelectron spectroscopy (XPS), a comprehensive picture of the molecular interactions at the sensor surface can be obtained.

Predictive Theoretical Frameworks Guiding Experimental Design and Validation of New Applications

The development of predictive theoretical frameworks is essential for accelerating the design and optimization of materials and devices based on this compound. Computational modeling can provide valuable insights into the structure, properties, and behavior of this molecule at interfaces, guiding experimental efforts and enabling the validation of new applications.

Molecular Dynamics (MD) Simulations: MD simulations are a powerful tool for studying the self-assembly of alkanethiols on surfaces and the interactions of these modified surfaces with other molecules. By simulating the behavior of this compound molecules on a gold surface, it is possible to predict the structure and stability of the resulting SAM. These simulations can also be used to study the binding of biomolecules to the functionalized surface, providing insights into the mechanism of molecular recognition.

Density Functional Theory (DFT) Calculations: DFT calculations can be used to investigate the electronic structure and bonding of this compound on different surfaces. This information is crucial for understanding the charge transfer properties of the interface, which is important for applications in electronics and catalysis. DFT can also be used to predict the reactivity of the terminal amine group, guiding the development of new bioconjugation strategies.

By combining the results of MD simulations and DFT calculations, it is possible to develop comprehensive theoretical models that can predict the performance of this compound in a variety of applications. These models can be used to screen new molecular designs and to optimize the experimental conditions for the fabrication of devices with improved performance. The synergy between predictive theory and experimental validation will be a key driver of innovation in the future applications of this compound.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and purifying 6-Aminohexane-1-thiol, and what analytical methods validate its purity?

- Methodology : Synthesis typically involves thiolation of 6-aminohexanol precursors or reduction of disulfide intermediates. Purification often employs column chromatography (silica gel, eluting with dichloromethane/methanol gradients) or recrystallization. Purity is validated via NMR (e.g., δ~1.3–1.7 ppm for methylene protons, δ~2.5 ppm for -SH) and HPLC (retention time comparison with standards) .

- Critical Parameters : Monitor reaction pH and temperature to avoid oxidation of the thiol group. Use inert atmospheres (N₂/Ar) during synthesis.

Q. How should researchers characterize the solubility and stability of this compound under varying experimental conditions?

- Methodology : Solubility is tested in polar (water, ethanol) and non-polar solvents (hexane) via gravimetric analysis. Stability assessments include accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring for oxidation products (e.g., disulfides). Buffered solutions (pH 5–9) help evaluate pH-dependent stability .

- Key Insight : Thiol groups are prone to oxidation; add antioxidants (e.g., TCEP) to storage buffers and store at –20°C under inert gas.

Q. What spectroscopic techniques are most effective for structural confirmation of this compound derivatives?

- Methodology : Use FT-IR to confirm -SH stretches (2550–2600 cm⁻¹) and amino groups (3300–3500 cm⁻¹). Mass spectrometry (ESI-MS) provides molecular ion peaks (e.g., [M+H]⁺ at m/z 134.1 for the free base). For derivatives (e.g., hydrochloride salts), X-ray crystallography or 2D NMR (COSY, HSQC) resolves regiochemistry .

Advanced Research Questions

Q. How does pH influence the zeta potential of gold nanoparticles functionalized with this compound, and how can this be leveraged for SERS applications?

- Methodology : Functionalize AuNPs via thiol-gold affinity, then measure zeta potential across pH 3–10 (e.g., using dynamic light scattering). In acidic conditions (pH < 6), protonated amino groups (+NH₃⁺) increase positive charge, enhancing colloidal stability. Optimize pH to balance nanoparticle aggregation (for SERS signal enhancement) and stability .

- Data Contradictions : If unexpected zeta potential trends occur, assess thiol grafting density (via TGA) or competing ligands (e.g., citrate residues).

Q. What strategies resolve low yields in this compound-mediated polymer synthesis (e.g., poly(ester amide)s)?

- Methodology : For cyclization reactions (e.g., azepine formation), optimize catalyst loading (e.g., Cu/γ-Al₂O₃ at 5–10 wt%) and reaction time (12–24 hrs). Use Dean-Stark traps to remove water and shift equilibrium. If yields remain low, evaluate monomer purity (HPLC) or side reactions (e.g., thiol-disulfide exchange via Ellman’s assay) .

- Troubleshooting : Replace traditional heating with microwave-assisted synthesis to reduce side products.

Q. How can conjugation efficiency of this compound to biomolecules (e.g., proteins) be quantified and improved?

- Methodology : Use UV-Vis spectroscopy (e.g., absorbance at 280 nm for protein quantification) and Ellman’s reagent (412 nm) to measure free thiols pre/post conjugation. Improve efficiency by adjusting molar ratios (10:1 thiol:biomolecule), reaction time (2–4 hrs at 25°C), and pH (7.4 for amine-thiol coupling). Validate via SDS-PAGE or MALDI-TOF .

- Advanced Tip : Introduce heterobifunctional linkers (e.g., NHS-PEG-maleimide) for site-specific conjugation.

Data Analysis & Reproducibility

Q. What statistical methods address variability in spectroscopic data for this compound-based compounds?

- Methodology : Apply principal component analysis (PCA) to NMR or FT-IR datasets to identify outliers. Use ANOVA to compare batch-to-batch variability in synthesis. For SERS data, normalize intensities to internal standards (e.g., 520 cm⁻¹ silicon peak) and apply multivariate regression .

Q. How can researchers ensure reproducibility in nanoparticle functionalization protocols?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.